molecular formula C9H13N B087119 3,4-Dimethylbenzylamine CAS No. 102-48-7

3,4-Dimethylbenzylamine

Cat. No. B087119
CAS RN: 102-48-7
M. Wt: 135.21 g/mol
InChI Key: PXNRCZQMDSDSHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 3,4-dimethylbenzylamine involves several approaches, highlighting the versatility and creativity in the field of organic chemistry. For instance, the synthesis of N,N-dimethyl-4-nitrobenzylamine showcases a method with methylene chloride as the solvent, using dimethylamine hydrochloride and triethylamine as the acid-binding agent, achieving a reaction yield of 94.7% under optimized conditions, indicating the efficiency and practicality of this method for industrial manufacture (Wang Ling-ya, 2015).

Molecular Structure Analysis

Studies on the molecular structure of derivatives of 3,4-dimethylbenzylamine, such as the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds, provide insights into the arrangements and bonding within these molecules. These structures often reveal how substitutions and modifications to the benzylamine core can influence molecular conformation and potential reactivity (F. Iwasaki et al., 1988).

Chemical Reactions and Properties

The chemical reactions involving 3,4-dimethylbenzylamine derivatives demonstrate a wide range of reactivities and applications. For example, the olefination of substituted N,N-dimethylbenzylamines highlights the regioselective modification of these compounds under controlled acidic conditions, leading to products like 3-(2'-tolyl)propanoic acid and its derivatives, showcasing the compound's versatility in synthetic organic chemistry (Gui-Xin Cai et al., 2007).

Physical Properties Analysis

The synthesis and physical property analysis of 3,4-dimethoxybenzylamine, a close relative of 3,4-dimethylbenzylamine, provides valuable information on the impact of methoxy groups on the compound's characteristics. Such analyses can offer insights into solubility, melting points, and other physical properties that are crucial for the application of these compounds in various scientific and industrial contexts (Xubin Fang, 2003).

Scientific Research Applications

  • Application in Polyurethane Foams Synthesis

    • Summary of Application : 3,4-Dimethylbenzylamine is used as a catalyst in the synthesis of polyurethane foams . Polyurethane foams are widely used in various industries, such as electronics, aerospace, automotive, and construction, due to their excellent adhesive and mechanical properties .
    • Methods of Application : The compound acts as an effective curing agent in polyurethane foam production. It promotes the cross-linking reaction between epoxy monomers and hardeners, resulting in the formation of a three-dimensional network structure .
    • Results or Outcomes : The use of 3,4-Dimethylbenzylamine accelerates the curing process, significantly reducing the processing time required for polyurethane foam production .
  • Application in Epoxy Resins Synthesis

    • Summary of Application : 3,4-Dimethylbenzylamine is used as a catalyst in the synthesis of epoxy resins . Epoxy resins are widely used in industries such as electronics, aerospace, automotive, and construction .
    • Methods of Application : The compound acts as a curing agent, promoting the cross-linking reaction and resulting in high strength, chemical resistance, and thermal stability of epoxy resins .
    • Results or Outcomes : The use of 3,4-Dimethylbenzylamine enhances the performance characteristics of epoxy resins, making them indispensable in numerous industrial applications .
  • Application in Anodic Oxidation

    • Summary of Application : Anodic oxidation of 3,4-Dimethylbenzylamine has been studied in methanol-tetra-n-butylammonium fluoroborate and in methanol-potassium hydroxide .
  • Application in Bis[(N,N-dimethylamino)benzyl] Selenide Synthesis

    • Summary of Application : 3,4-Dimethylbenzylamine was used in the synthesis of bis[(N,N-dimethylamino)benzyl] selenide .
  • Application in Phase Transfer Catalysts

    • Summary of Application : 3,4-Dimethylbenzylamine can be used to form quaternary ammonium salts, which are useful as phase transfer catalysts .
    • Methods of Application : The compound undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .
    • Results or Outcomes : The resulting quaternary ammonium salts are used as phase transfer catalysts, facilitating the migration of a reactant from one phase into another phase where reaction can take place .
  • Application in Eschweiler–Clarke Reaction

    • Summary of Application : 3,4-Dimethylbenzylamine can be synthesized by the Eschweiler–Clarke reaction of benzylamine .
    • Methods of Application : The Eschweiler–Clarke reaction is a method used for the methylation of amines to form tertiary amines .
    • Results or Outcomes : The reaction results in the formation of 3,4-Dimethylbenzylamine .
  • Application as an Epoxy-Amine Cure Enhancement Catalyst

    • Summary of Application : 3,4-Dimethylbenzylamine is used as an epoxy-amine cure enhancement catalyst .
    • Methods of Application : The compound acts as a catalyst, promoting the cross-linking reaction and resulting in high strength, chemical resistance, and thermal stability of epoxy resins .
    • Results or Outcomes : The use of 3,4-Dimethylbenzylamine enhances the performance characteristics of epoxy resins, making them indispensable in numerous industrial applications .
  • Application in Phase Transfer Catalysts

    • Summary of Application : 3,4-Dimethylbenzylamine can be used to form quaternary ammonium salts, which are useful as phase transfer catalysts .
    • Methods of Application : The compound undergoes quaternization with alkyl halides (e.g., hexyl bromide) to give quaternary ammonium salts .
    • Results or Outcomes : The resulting quaternary ammonium salts are used as phase transfer catalysts, facilitating the migration of a reactant from one phase into another phase where reaction can take place .

Safety And Hazards

3,4-Dimethylbenzylamine is considered hazardous. It is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is toxic if inhaled . It is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(3,4-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRCZQMDSDSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059253
Record name Benzenemethanamine, 3,4-dimethyl-
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzylamine

CAS RN

102-48-7
Record name 3,4-Dimethylbenzenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3,4-dimethyl-
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Record name Benzenemethanamine, 3,4-dimethyl-
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Record name Benzenemethanamine, 3,4-dimethyl-
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Record name 3,4-dimethylbenzylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
Monomers are the low molecular weight building blocks used in the construction of combinatorial libraries. Confirmation of the identity and purity of these compounds, prior to using …
Number of citations: 0 www.waters.com
RM Laird, RE Parker - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
Rate constants have been determined at three temperatures for the reactions of (epoxyethy1) benzene with m-chloro-and 3, 4-dimethyl-benzylamine in 99.8% ethanol. Product analyses …
Number of citations: 8 pubs.rsc.org
AL Green, GL Willey - Journal of Pharmacy and Pharmacology, 1969 - Wiley Online Library
Twenty‐eight phenylalkylureas with alkyl, hydroxy, methoxy or chloro‐substituents in the aryl ring have been synthesized and tested for central depressant and muscle relaxant …
Number of citations: 1 onlinelibrary.wiley.com
H Torres-Gómez, C Daniliuc, D Schepmann… - International Journal of …, 2021 - mdpi.com
Following the concept of conformationally restriction of ligands to achieve high receptor affinity, we exploited the propellane system as rigid scaffold allowing the stereodefined …
Number of citations: 12 www.mdpi.com
M Xiong, X Liang, Y Zhou, Y Pan - The Journal of Organic …, 2021 - ACS Publications
Reported herein is a synthetic method of polysubstituted pyrroles from easily available materials, 1,3-dicarbonyl compounds and primary amines, via electro-oxidative intermolecular …
Number of citations: 8 pubs.acs.org

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